Acid red 266

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

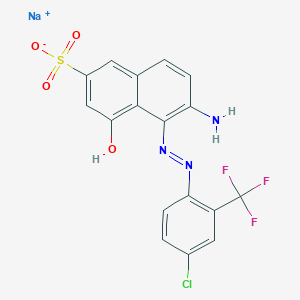

Acid Red 266, also known as Merpacyl Red B, is a dark brown-red powder . It is slightly soluble in water . The linear formula of this compound is C17H10ClF3N3O4S . It has a CAS number of 57741-47-6 and a molecular weight of 467.786 .

Synthesis Analysis

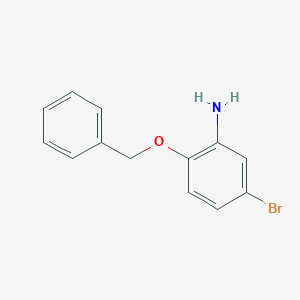

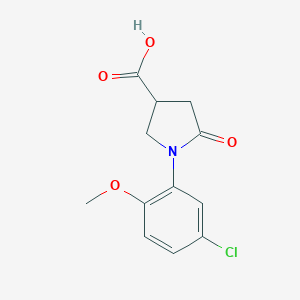

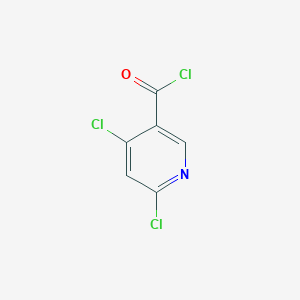

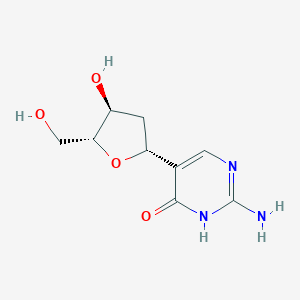

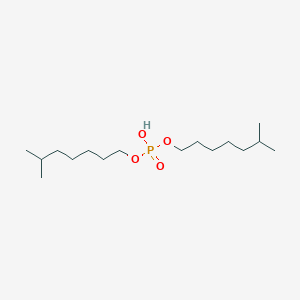

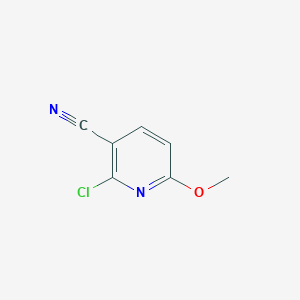

The synthesis of this compound involves the diazotization of 4-chloro-2-trifluoromethylaniline and coupling with gamma acid . This process is carried out under acidic conditions .

Molecular Structure Analysis

The molecular structure of this compound is classified under the azo class . The molecular formula is C17H10ClF3N3NaO4S , and the molecular weight is 467.78 .

Chemical Reactions Analysis

The aggregation behavior of aqueous solutions of this compound has been investigated using a combination of three different analytical methods: F NMR, UV/Vis spectroscopy, and static light scattering (SLS) . The same range of concentration was studied by all three methods .

Physical And Chemical Properties Analysis

This compound is a dark brown-red powder . It is slightly soluble in water . In concentrated sulfuric acid, it forms a deep red solution . There is a slight change of copper ion during staining, but no change of iron ion during staining .

Scientific Research Applications

Aggregation Behavior : Acid Red 266 exhibits specific aggregation behavior in aqueous solutions, which has been studied using methods like 19F-NMR, UV/Vis spectroscopy, and static light scattering. These studies help in understanding the molecular interactions and structural arrangement in the aggregates formed by this dye (Neumann, Huber, & Pollmann, 2000).

Environmental Impact of Chemical Fertilization : Research on soil acidification in Southern China indicates that chemical nitrogen fertilization, involving compounds like this compound, can significantly affect soil pH and composition, influencing agricultural productivity (Cai et al., 2015).

Degradation Studies : The degradation of this compound under subcritical water conditions using H2O2 has been investigated, providing insights into the effectiveness of various treatments for dye degradation and the factors influencing these processes (Kayan & Gözmen, 2012).

Effects on Soil Properties and Bacterial Communities : Studies have shown that manure and chemical fertilizers, including those containing this compound, have different impacts on the chemical properties of soil and the composition of bacterial communities. This research is crucial for understanding how various agricultural practices influence soil health and fertility (Xun et al., 2016).

Bioleaching of Rare Earth and Radioactive Elements : Research involving the bioleaching of rare earth and radioactive elements from red mud using this compound has provided important insights into environmental remediation and resource recovery (Qu & Lian, 2013).

Safety and Hazards

According to the safety data sheet, Acid Red 266 may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . Protective measures such as wearing protective gloves, eye protection, face protection, and hearing protection are recommended .

properties

CAS RN |

57741-47-6 |

|---|---|

Molecular Formula |

C17H11ClF3N3NaO4S |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

sodium;6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C17H11ClF3N3O4S.Na/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16;/h1-7,25H,22H2,(H,26,27,28); |

InChI Key |

YNUGLCBUZUXXET-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |

SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na] |

synonyms |

ACID RED 266; W-111144; 57741-47-6; Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-2-(trifluoromethyl)phenyl)azo)-4-hydroxy-, monosodium salt; 2-Naphthale |

Origin of Product |

United States |

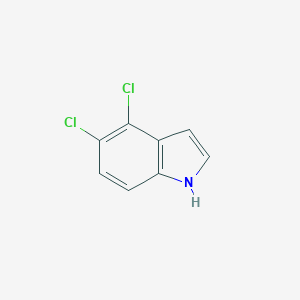

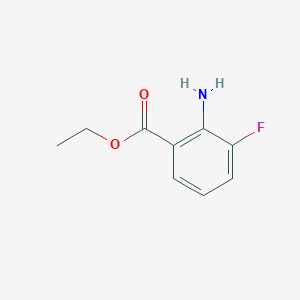

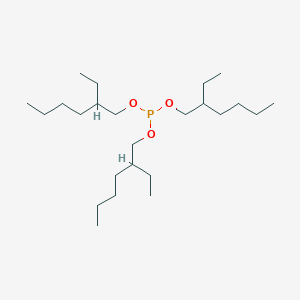

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)

![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)